molecular formula C4H8S B1216831 Ethyl vinyl sulfide CAS No. 627-50-9

Ethyl vinyl sulfide

Cat. No.: B1216831
CAS No.: 627-50-9
M. Wt: 88.17 g/mol
InChI Key: AFGACPRTZOCNIW-UHFFFAOYSA-N
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Description

Ethyl vinyl sulfide is an organic compound with the molecular formula C4H8S. It is a colorless to pale yellow liquid with a distinct odor. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes .

Biochemical Analysis

Biochemical Properties

Ethyl vinyl sulfide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. One of the key enzymes that interact with this compound is thioether S-methyltransferase. This enzyme catalyzes the methylation of this compound, resulting in the formation of methyl ethyl vinyl sulfonium ion. This reaction involves the transfer of a methyl group from S-adenosylmethionine to this compound, highlighting the compound’s role as a substrate in sulfur metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of enzymes involved in the breakdown and synthesis of sulfur-containing compounds .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to thioether S-methyltransferase, facilitating the transfer of a methyl group to the sulfur atom. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent formation of methyl ethyl vinyl sulfonium ion. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in sulfur metabolism, thereby affecting the overall metabolic flux of sulfur-containing compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are important considerations for researchers studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, the compound can exhibit toxic effects, including the inhibition of key enzymes involved in sulfur metabolism. These threshold effects highlight the importance of dosage considerations in studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thioether S-methyltransferase, which catalyzes the methylation of this compound. This interaction affects the overall metabolic flux of sulfur-containing compounds and can lead to changes in metabolite levels. Additionally, this compound has been shown to influence the activity of other enzymes involved in the synthesis and breakdown of sulfur-containing compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, thereby affecting its biochemical properties and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under acidic conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the addition of thiols to alkynes or through the copper-catalyzed S-vinylation of thiols with vinyl halides . These methods offer high yields and are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl vinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl vinyl sulfide has diverse applications in scientific research:

Comparison with Similar Compounds

  • Phenyl vinyl sulfide
  • Phenyl vinyl sulfone
  • Phenyl vinyl sulfoxide
  • Vinyl ethyl thioether
  • Ethylene sulfide

Comparison: Ethyl vinyl sulfide is unique due to its combination of ethyl and vinyl groups attached to sulfur. This structure imparts distinct reactivity compared to similar compounds like phenyl vinyl sulfide, which has a phenyl group instead of an ethyl group. The presence of the vinyl group enhances its ability to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethenylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGACPRTZOCNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211765
Record name Ethyl vinyl sulfide
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

627-50-9
Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl Vinyl Sulfide
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Record name ETHYL VINYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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